molecular formula C26H32ClN3O2 B1677439 OPC-51803 CAS No. 192514-54-8

OPC-51803

Cat. No.: B1677439
CAS No.: 192514-54-8
M. Wt: 454.0 g/mol
InChI Key: INGXCNVWWKKWOO-LJQANCHMSA-N
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Preparation Methods

The synthesis of OPC-51803 involves several steps, starting with the preparation of the core benzazepine structure. The synthetic route typically includes the following steps:

    Formation of the Benzazepine Core: This involves the cyclization of a suitable precursor to form the benzazepine ring.

    Introduction of Functional Groups: Various functional groups are introduced to the benzazepine core to achieve the desired chemical properties. This includes the addition of a pyrrolidinyl group and a chlorobenzoyl group.

    Final Modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

OPC-51803 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolidinyl and benzazepine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can undergo substitution reactions, especially at the chlorobenzoyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

OPC-51803 has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

OPC-51803 is unique in its selectivity for the vasopressin V2 receptor. Similar compounds include:

This compound stands out due to its nonpeptide nature, which offers advantages in terms of stability and oral bioavailability compared to peptide-based agonists .

Properties

CAS No.

192514-54-8

Molecular Formula

C26H32ClN3O2

Molecular Weight

454.0 g/mol

IUPAC Name

2-[(5R)-1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1-benzazepin-5-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C26H32ClN3O2/c1-18(2)28-25(31)16-19-8-7-15-30(24-10-4-3-9-21(19)24)26(32)22-12-11-20(17-23(22)27)29-13-5-6-14-29/h3-4,9-12,17-19H,5-8,13-16H2,1-2H3,(H,28,31)/t19-/m1/s1

InChI Key

INGXCNVWWKKWOO-LJQANCHMSA-N

SMILES

CC(C)NC(=O)CC1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl

Isomeric SMILES

CC(C)NC(=O)C[C@H]1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl

Canonical SMILES

CC(C)NC(=O)CC1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl

Appearance

Solid powder

Key on ui other cas no.

192514-54-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OPC-51803;  SOU-003;  OPC51803;  SOU003;  OPC 51803;  SOU 003

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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